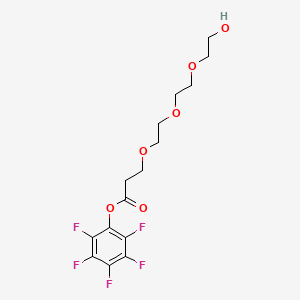

Hydroxy-PEG3-PFP ester

Overview

Description

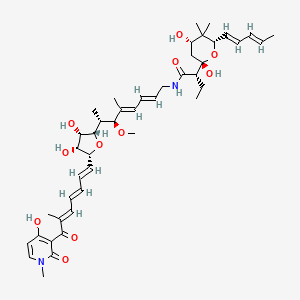

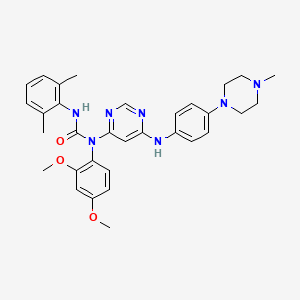

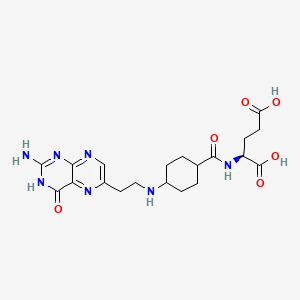

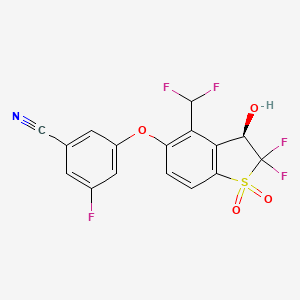

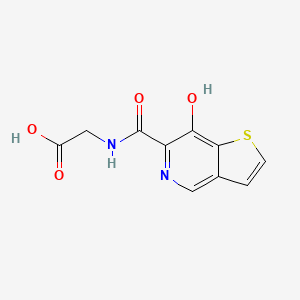

Hydroxy-PEG3-PFP ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Synthesis Analysis

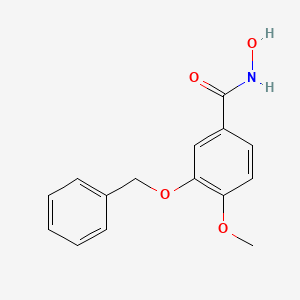

This compound is a PEG-based linker that can be used in the synthesis of PROTACs . It contains a hydroxyl group with a PFP ester group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis

The molecular formula of this compound is C15H17F5O6 . Its molecular weight is 388.28 .Chemical Reactions Analysis

This compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP esters have similar applications as the NHS esters but are more stable in aqueous solution .Physical and Chemical Properties Analysis

The molecular formula of this compound is C15H17F5O6 . Its molecular weight is 388.28 .Scientific Research Applications

Surface Modification and Responsive Properties

Hydroxy-PEG3-PFP ester, as part of polyurethanes containing perfluoro-polyether (PFPE), polydimethylsiloxane (PDMS), and polyethylene glycol (PEG) segments, has been utilized for creating surfaces with responsive properties. These polymers, when in contact with different media, exhibit oleophobic, hydrophobic, and hydrophilic characteristics due to the segregation of PFPE and PEG segments at the polymer interfaces. This property is significant for applications requiring dynamic transformation of surface activity, such as in environmentally sensitive materials (Vaidya & Chaudhury, 2002).

Polymer Synthesis and Functionalization

This compound is integral in the synthesis of reactive telechelic polymers. By incorporating pentafluorophenyl (PFP) activated ester in the polymer chain, it enables the creation of polymers with specific functional groups at their ends. This functionalization is crucial for the development of telechelic polymers with active ester groups, which have applications in high molecular weight polymer synthesis and bioconjugation (Roth et al., 2008).

Protein Purification and Biomolecule Activation

This compound is used in the preparation of reactive pentafluorophenyl acrylate (PFPA) polymer brushes. These brushes, when modified with poly(ethylene glycol) (PEG), have shown improved dispersion in aqueous solutions, leading to enhanced efficiency in protein purification. This application is significant in the field of biotechnology, particularly in the purification of biomolecules and proteins (Son et al., 2018).

Biomedical Applications and Drug Delivery

In the biomedical field, this compound, as a component of polyethylene glycol conjugates, has been employed in the development of drug delivery systems. For instance, its use in the synthesis of polyethylene glycol-mouse nerve growth factor conjugates has demonstrated potential in enhancing protein stability, which is crucial in therapeutic applications for diseases like Alzheimer's (Belcheva et al., 1999).

Fouling-Release Coatings

This compound is also used in the fabrication of fouling-release coatings. The cross-linking of hydrophobic perfluoropolyethers with hydrophilic PEGs results in amphiphilic networks that exhibit nonfouling and fouling release properties, making them suitable for marine and industrial applications (Wang et al., 2011).

Mechanism of Action

Target of Action

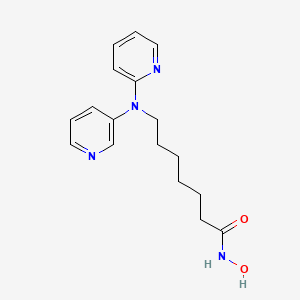

Hydroxy-PEG3-PFP ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PFP ester group in the compound can conjugate readily with amine-bearing biomolecules such as proteins, oligonucleotides, and other biopolymers .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system and is crucial for maintaining cellular homeostasis.

Pharmacokinetics

The peg spacer in the compound is known to increase the aqueous solubility of the resulting compound , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The stability of the PFP ester group in this compound is higher in aqueous solution compared to NHS ester . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration level of the environment.

Future Directions

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG3-PFP ester interacts with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The PFP ester group in this compound has similar applications as the N-hydroxysuccinimide (NHS) ester, but it is more stable in aqueous solution .

Cellular Effects

PROTACs can degrade target proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in PROTACs. PROTACs contain two different ligands connected by a linker like this compound; one ligand binds to an E3 ubiquitin ligase and the other to the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The stability of this compound in aqueous solution suggests it may have long-term effects on cellular function in in vitro or in vivo studies . Specific temporal effects of this compound have not been extensively studied.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKFXKPNIRFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121184 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-40-1 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

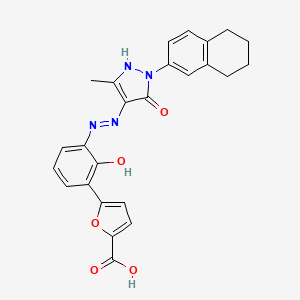

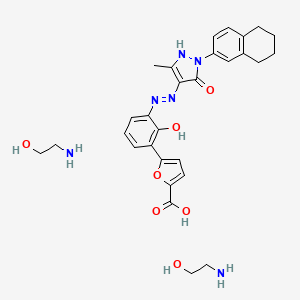

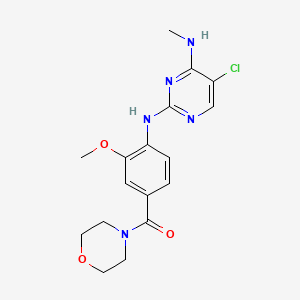

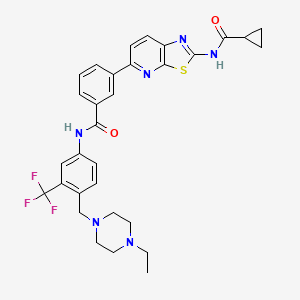

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.